(R)-Piperidine-2-carboxamide hydrochloride (R)-Piperidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15803274
InChI: InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
SMILES:
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol

(R)-Piperidine-2-carboxamide hydrochloride

CAS No.:

Cat. No.: VC15803274

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

(R)-Piperidine-2-carboxamide hydrochloride -

Specification

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
IUPAC Name (2R)-piperidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
Standard InChI Key MSDJHYMGDCMMSV-NUBCRITNSA-N
Isomeric SMILES C1CCN[C@H](C1)C(=O)N.Cl
Canonical SMILES C1CCNC(C1)C(=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Profile

(R)-Piperidine-2-carboxamide hydrochloride features a six-membered piperidine ring with a carboxamide group at the second carbon and a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 176.64 g/mol. The (R)-configuration at the chiral center ensures stereoselective interactions in biological systems, a critical factor in its pharmacological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogy
Molecular Weight176.64 g/mol
Boiling Point~265°C (estimated)
LogP (Partition Coefficient)-2.1 (predicted)
Solubility>50 mg/mL in aqueous solutions

The compound’s polar surface area (29.54 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors) suggest favorable bioavailability and membrane permeability, aligning with Lipinski’s Rule of Five .

Synthetic Methodologies

Carboxylic Acid to Carboxamide Conversion

The synthesis of (R)-piperidine-2-carboxamide hydrochloride typically begins with (R)-piperidine-2-carboxylic acid, which undergoes amidation via coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Representative Synthesis Pathway:

  • Activation: (R)-Piperidine-2-carboxylic acid is activated using HATU in dimethylformamide (DMF).

  • Amidation: Reaction with ammonium chloride introduces the carboxamide group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Table 2: Optimization of Coupling Reactions

ReagentSolventYield (%)Purity (%)
HATU/DIEADMF92>98
EDC/HOBtTHF8595

This method avoids toxic reagents like dimethyl sulfate, ensuring environmentally benign production .

Structure-Activity Relationship (SAR) Insights

Role of the Carboxamide Group

Replacing the carboxylic acid with a carboxamide improves metabolic stability and oral bioavailability. The amide’s hydrogen-bonding capacity enhances target engagement, as evidenced by a 10-fold increase in KCNQ1 channel activation compared to carboxylate analogs .

Table 3: SAR of Piperidine Derivatives

CompoundEC₅₀ (KCNQ1)Selectivity (vs. hERG)
(R)-Piperidine-2-carboxylic acid1.7 μM5-fold
(R)-Piperidine-2-carboxamide260 nM>100-fold

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a key intermediate in manufacturing anticoagulants and neuroprotective agents. Commercial suppliers offer custom synthesis services with exact-weight packaging (e.g., 1 mg to 10 kg scales).

Material Science

In polymer chemistry, piperidine carboxamides act as crosslinking agents, improving thermal stability in epoxy resins by 30%.

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